molecular formula C24H32N2O3S B2819779 N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide CAS No. 1203277-66-0

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Cat. No.: B2819779
CAS No.: 1203277-66-0
M. Wt: 428.59
InChI Key: MANFWECMQUZMGE-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, a methanesulfonamidomethyl group, and a 3,3-diphenylpropyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or by hydrogenation of benzene derivatives.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid or its derivatives.

    Attachment of the Methanesulfonamidomethyl Group: This step involves the reaction of methanesulfonyl chloride with a suitable amine to form the methanesulfonamide, followed by its attachment to the cyclohexane ring.

    Addition of the 3,3-Diphenylpropyl Group: The final step involves the alkylation of the cyclohexane ring with 3,3-diphenylpropyl bromide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., NaCl, KBr), amines (e.g., NH₃, RNH₂)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated compounds, amines

Scientific Research Applications

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,3-diphenylpropyl)-4-(methylsulfonamidomethyl)cyclohexane-1-carboxamide
  • N-(3,3-diphenylpropyl)-4-(ethylsulfonamidomethyl)cyclohexane-1-carboxamide

Uniqueness

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the methanesulfonamidomethyl group, in particular, may confer specific properties that differentiate it from other related compounds.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3S/c1-30(28,29)26-18-19-12-14-22(15-13-19)24(27)25-17-16-23(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,19,22-23,26H,12-18H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANFWECMQUZMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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